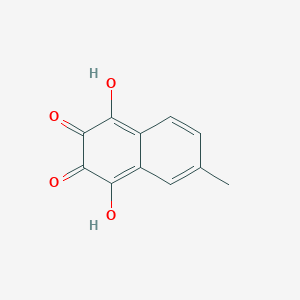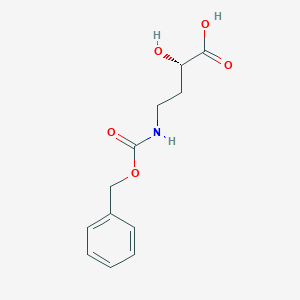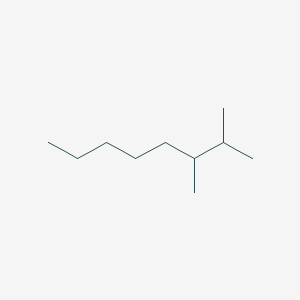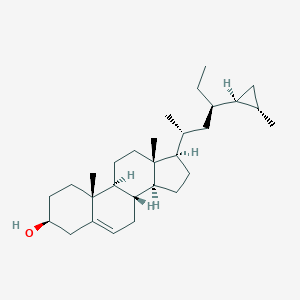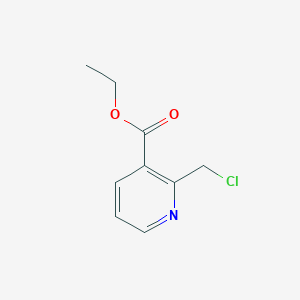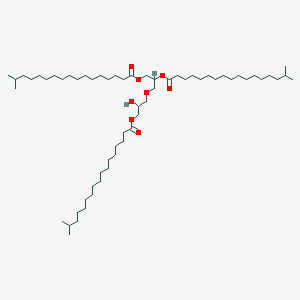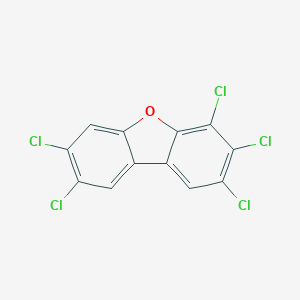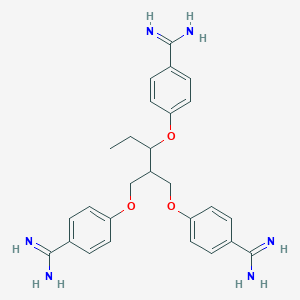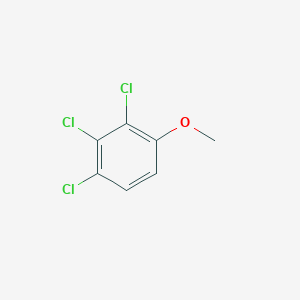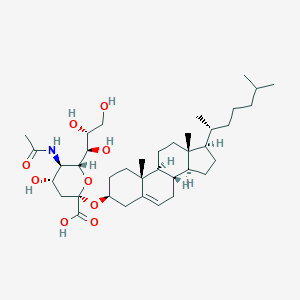
N-Ana cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylneuraminyl cholesterol is a complex biomolecule that combines the properties of sialic acids and cholesterol. Sialic acids, such as N-acetylneuraminic acid, are nine-carbon sugars that play crucial roles in cellular recognition and signaling. Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. The conjugation of N-acetylneuraminic acid with cholesterol results in a compound with unique biochemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminyl cholesterol typically involves the enzymatic or chemical conjugation of N-acetylneuraminic acid with cholesterol. One common method is the use of sialyltransferase enzymes, which catalyze the transfer of sialic acid to cholesterol under specific conditions. Chemical synthesis may involve the activation of the carboxyl group of N-acetylneuraminic acid, followed by its reaction with the hydroxyl group of cholesterol.
Industrial Production Methods: Industrial production of N-acetylneuraminyl cholesterol may leverage biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration.
Analyse Chemischer Reaktionen
Types of Reactions: N-acetylneuraminyl cholesterol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The sialic acid moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-acetylneuraminyl cholesterol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sialic acids and cholesterol in various chemical reactions.
Biology: The compound is studied for its role in cellular recognition and signaling, particularly in the context of cell membrane dynamics.
Medicine: Research explores its potential in drug delivery systems, where its unique properties can enhance the delivery of therapeutic agents.
Industry: N-acetylneuraminyl cholesterol is investigated for its use in the development of biomaterials and nanostructured lipid carriers for drug delivery.
Wirkmechanismus
The mechanism of action of N-acetylneuraminyl cholesterol involves its interaction with cellular membranes and receptors. The sialic acid moiety can bind to specific receptors on the cell surface, facilitating cellular recognition and signaling. Cholesterol’s role in maintaining membrane fluidity and integrity further enhances these interactions. The compound may also modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-acetylneuraminyl-galactosylceramide: Another sialic acid-containing compound with similar cellular recognition properties.
Sialyl alkyl glycerol ethers: Compounds that also combine sialic acids with lipid moieties.
Sialyl cholesterols: A broader category of compounds that include various sialic acid-cholesterol conjugates.
Uniqueness: N-acetylneuraminyl cholesterol is unique due to its specific combination of N-acetylneuraminic acid and cholesterol, which imparts distinct biochemical properties. Its ability to modulate membrane dynamics and participate in cellular signaling makes it particularly valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
113108-90-0 |
|---|---|
Molekularformel |
C38H63NO9 |
Molekulargewicht |
677.9 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1 |
InChI-Schlüssel |
GCQWCBFLOFFTJT-CANRKIPKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Synonyme |
alpha-sialosyl cholesterol alpha-sialyl cholesterol alpha-sialylcholesterol beta-sialylcholesterol N-acetylneuraminyl cholesterol N-acetylneuraminyl cholesterol, beta-N-ANA cpd N-acetyneuraminyl cholesterol N-ANA cholesterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


